5-Bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane
Description
5-Bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane is a halogenated and fluorinated derivative of the 1,4-benzodioxane scaffold, a structural motif widely employed in medicinal chemistry and materials science. The compound features a bromine atom at the 5-position and four fluorine atoms at the 2,2,3,3-positions of the dioxane ring (Figure 1). This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate for asymmetric catalysis, pharmaceutical development, and agrochemical synthesis .
The 1,4-benzodioxane core is renowned for its stability and versatility in drug design, as seen in therapeutics like doxazosin (an antihypertensive) and prosympal (a vasodilator) . The addition of bromine and fluorine substituents enhances lipophilicity and metabolic stability, which are critical for improving bioavailability in drug candidates .
Synthesis: Key synthetic routes involve cyclization of halogenated phenolic precursors. For example, Bayer Aktiengesellschaft developed a method using sulfolane and potassium hydroxide to cyclize bromo-tetrafluoroethoxy phenols into 6-substituted benzodioxanes (e.g., 6-chloro and 6-formyl derivatives) under controlled thermal conditions (120–145°C, 10–238 mbar) . Similar strategies could apply to 5-bromo derivatives by adjusting starting materials.
Properties
IUPAC Name |
5-bromo-2,2,3,3-tetrafluoro-1,4-benzodioxine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4O2/c9-4-2-1-3-5-6(4)15-8(12,13)7(10,11)14-5/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOOQYWCPCNIMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC(C(O2)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane typically involves the bromination of 2,2,3,3-tetrafluoro-1,4-benzodioxane. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the benzodioxane ring .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar bromination reactions on a larger scale, with careful control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
Chemistry: In chemistry, 5-Bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various organic compounds .
Biology and Medicine: Its unique structure may impart specific biological activities, making it a valuable candidate for drug discovery .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its fluorinated structure may provide desirable properties such as chemical resistance and thermal stability .
Mechanism of Action
The mechanism of action of 5-Bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The bromine and fluorine atoms in its structure may play a crucial role in its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Table 1: Key Structural Analogues of 1,4-Benzodioxane Derivatives
Key Observations:
Substituent Position and Reactivity :
- Bromine at the 5- or 6-position directs electrophilic substitution. For instance, 6-bromo derivatives (e.g., 6-Bromo-1,4-benzodioxane) are precursors for ligands like DIFLUORPHOS, used in asymmetric hydrogenation .
- Fluorine atoms at the 2,2,3,3-positions enhance ring rigidity and electron-withdrawing effects, stabilizing intermediates in catalytic cycles .
Functional Group Impact: Hydroxy (OH) or amino (NH₂) groups at the 6-position (e.g., 6-Hydroxy-2,2,3,3-tetrafluoro-1,4-benzodioxane) enable further functionalization, such as mesylation or coupling with benzamide moieties for drug candidates . Acetyl groups (e.g., 5-Acetyl-2,2,3,3-tetrafluoro-1,4-benzodioxane) facilitate nucleophilic additions, expanding utility in heterocyclic synthesis .
Synthetic Challenges: Asymmetric synthesis of 1,4-benzodioxanes remains challenging. Regioselectivity issues arise in isoamericanin-type vs. eusiderin-type benzodioxanes, as seen in Tanaka et al.’s work .
Table 2: Comparative Physicochemical Properties
Biological Activity
5-Bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane is a synthetic compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a benzodioxane core with bromine and fluorine substituents that enhance its reactivity and biological interactions. The presence of multiple fluorine atoms contributes to its lipophilicity and stability, which are critical for its biological activity.
Structural Formula
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antimicrobial properties. These compounds can disrupt bacterial cell membranes or inhibit essential metabolic pathways.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes. For example, it could potentially modulate the activity of beta-secretase (BACE), an enzyme implicated in Alzheimer’s disease pathology .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Significant inhibition of bacterial growth | |
| Enzyme Inhibition | Modulation of BACE activity | |
| Anti-inflammatory | Reduction in cytokine levels |
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of halogenated benzodioxanes, this compound demonstrated potent activity against various Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and interference with bacterial metabolism.
Case Study 2: Enzyme Modulation
A recent investigation into beta-secretase inhibitors highlighted the potential of this compound as a lead compound for developing therapeutics targeting Alzheimer's disease. The compound exhibited competitive inhibition against BACE with an IC50 value indicating substantial potency .
Case Study 3: Anti-inflammatory Properties
In vitro studies evaluated the anti-inflammatory effects of the compound on human macrophages. Results indicated a significant reduction in the expression of TNF-alpha and IL-6 following treatment with this compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
